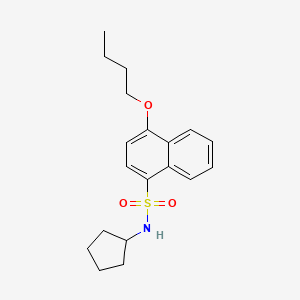

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide

Description

4-Butoxy-N-cyclopentylnaphthalene-1-sulfonamide is a naphthalene-derived sulfonamide featuring a butoxy group at the 4-position and a cyclopentyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₉H₂₄NO₃S, with a molar mass of 346.07 g/mol. The cyclopentyl moiety introduces steric and electronic effects distinct from aromatic or linear alkyl substituents, which may influence binding interactions in therapeutic contexts.

Properties

IUPAC Name |

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-2-3-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKOYQUVHFNGID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-butoxynaphthalene-1-sulfonyl chloride with cyclopentylamine under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

In industrial production, the synthesis may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can enhance the yield and purity of the compound while reducing the reaction time and cost.

Chemical Reactions Analysis

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butoxy group, leading to the formation of a carboxylic acid derivative.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction results in the formation of the corresponding amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxy group yields a carboxylic acid, while reduction of the sulfonamide group produces an amine.

Scientific Research Applications

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide has several scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

In biology, the compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes by mimicking the structure of natural substrates, making them useful in drug discovery and development.

In medicine, this compound is explored for its potential therapeutic effects. Sulfonamide derivatives have been investigated for their antibacterial, antifungal, and anti-inflammatory properties.

In industry, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

The molecular targets and pathways involved depend on the specific application of the compound. For example, in antibacterial applications, the compound may inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death.

Comparison with Similar Compounds

Key Observations :

- The cyclopentyl group is less bulky than the phenylethyl group in ’s compound, possibly improving binding to sterically constrained targets . Dual sulfonamide moieties in the compound from drastically increase molar mass and rigidity, likely limiting bioavailability .

Biological Activity

4-butoxy-N-cyclopentylnaphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, historically significant as bacteriostatic agents, have been modified to enhance their efficacy and broaden their therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C₁₅H₁₉NO₃S

- Molecular Weight : 299.38 g/mol

This compound features a naphthalene moiety with a butoxy group and a cyclopentyl substituent, which may influence its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, sulfonamides block the synthesis of folate, which is essential for nucleic acid synthesis in bacteria.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, suggesting that modifications such as those found in this compound could enhance these effects .

Antitumor Activity

Recent investigations into the antitumor potential of sulfonamide derivatives have shown promising results. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating a potential application in oncology .

Anti-inflammatory Effects

Some sulfonamide derivatives are known to exhibit anti-inflammatory properties. The structural characteristics of this compound may contribute to this activity by modulating inflammatory pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Anti-inflammatory | Modulation of inflammatory markers |

Case Study: Antimicrobial Efficacy

In a comparative study involving several sulfonamide derivatives, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, supporting its potential as an effective antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. The compound's solubility profile suggests favorable absorption characteristics, while preliminary toxicological assessments indicate a low toxicity profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.